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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of HMPL-453, a
selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, with other notable
FGFR inhibitors: Infigratinib (BGJ398), Pemigatinib (INCB054828), and Erdafitinib (JNJ-
42756493). The information presented is collated from publicly available preclinical data to
assist in the independent verification of HMPL-453's mechanism of action.

Executive Summary

HMPL-453 is a potent and selective small molecule inhibitor targeting FGFR1, 2, and 3.[1][2][3]
[4][5][6] Dysregulation of the FGFR signaling pathway is a known driver in various cancers,
making it a key therapeutic target.[7] This guide summarizes the available quantitative data on
the inhibitory activity and cellular effects of HMPL-453 in comparison to other selective FGFR
inhibitors. Detailed experimental protocols for key assays are also provided to facilitate
independent verification.

Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table summarizes the half-maximal inhibitory concentration (IC50) of HMPL-453 and its
comparators against wild-type FGFR isoforms. Lower values indicate greater potency.
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Inhibitor FGFR1 (nM) FGFR2 (nM) FGFR3 (nM) FGFR4 (nM)
HMPL-453 6[1] 4[1] 6[1] 425[1]
Infigratinib 0.9 1.4 1.0 60
Pemigatinib 0.4[8][9] 0.5[8][9] 1.2[8][9] 30[8][9]
Erdafitinib 1.2 25 3.0 5.7

Note: Data for Infigratinib and Erdafitinib are compiled from various publicly available sources

and may have been generated under different experimental conditions.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 pM)

This table provides a snapshot of the selectivity of the inhibitors against a panel of kinases.

High inhibition of off-target kinases may contribute to adverse effects.

Inhibitor VEGFR2 KIT PDGFRf Abl
Data not publicl Data not publicl Data not publicl Data not publicl
HMPL-453 _ p y _ p y . p Yy . p Yy
available available available available
>40-fold
o selective for o o o
Infigratinib Low activity Low activity Low activity
FGFR vs
VEGFR2
o o o Data not publicly ~ Data not publicly
Pemigatinib Low activity Low activity ] )
available available
~20-fold _ _
o ) ] ) Binds to Data not publicly
Erdafitinib selective for Binds to c-Kit ]
PDGFRo/ available
FGFR vs VEGFR

Note: A comprehensive head-to-head kinase selectivity panel for all compounds under identical

conditions is not publicly available. The data presented is based on available literature and may

not be directly comparable.
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Table 3: Cellular Activity - Growth Inhibition (GI50, nM) in
FGFR-Altered Cancer Cell Lines

This table shows the concentration of each inhibitor required to inhibit the growth of various
cancer cell lines with known FGFR alterations by 50%.

cell Li Cancer FGFR HMPL- Infigratini  Pemigati Erdafitini
ell Line
Type Alteration 453 (nM) b (nM) nib (nM) b (nM)

FGFR3- Data not Data not

RT-112 Bladder TACC3 3-105[1] ~30 publicly publicly
fusion available available
FGFR2 Data not Data not Data not

KATO-III Gastric amplificatio  3-105[1] publicly publicly publicly
n available available available
FGFR2 Data not Data not

SNU-16 Gastric amplificatio  3-105[1] publicly publicly Sensitive
n available available

Note: The range of GI50 values for HMPL-453 reflects its activity across multiple FGFR-
dysregulated cell lines.[1] Direct comparative data for all inhibitors on the same cell line panel is
limited in the public domain.

Signaling Pathway and Experimental Workflows
FGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical FGFR signaling cascade and the mechanism of
action of HMPL-453 and its alternatives as ATP-competitive inhibitors of the FGFR kinase
domain.
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FGFR Signaling Pathway and Inhibition by HMPL-453.
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Experimental Workflow: Kinase Inhibition Assay

This diagram outlines the general workflow for determining the in vitro kinase inhibitory activity
of a compound.
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Workflow for In Vitro Kinase Inhibition Assay.

Experimental Workflow: Cell Proliferation (MTT) Assay

This diagram illustrates the steps involved in assessing the effect of a compound on cancer cell
proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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